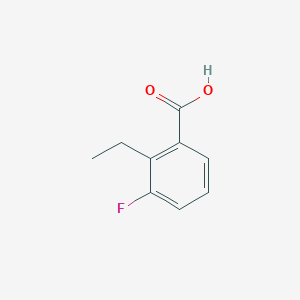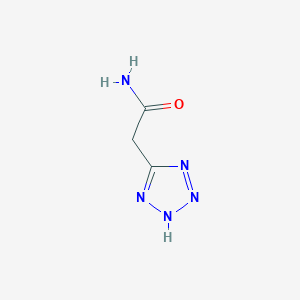![molecular formula C10H10O5 B2892347 (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid CAS No. 10288-82-1](/img/structure/B2892347.png)
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzo[1,4]dioxin, featuring an acetic acid moiety attached to the 6-position of the dioxin ring
作用機序
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s worth noting that related compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid might interact with these enzymes, potentially altering their function and leading to downstream effects.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes could impact several biochemical pathways, including those involved in neurotransmission and inflammation.
Pharmacokinetics
The molecular weight of similar compounds, such as 3-(2,3-dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid, is around 22421 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown antioxidant properties , suggesting that this compound might also exhibit similar effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Functionalization: The 6-position of the benzodioxin ring is functionalized using appropriate reagents to introduce the acetic acid moiety.
Reaction Conditions: Common reagents and conditions include the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反応の分析
Types of Reactions: (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde
- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)boronic acid
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Comparison:
- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: This compound features an aldehyde group instead of an acetic acid moiety, making it more reactive in certain types of chemical reactions.
- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)boronic acid: This compound contains a boronic acid group, which is useful in Suzuki coupling reactions for forming carbon-carbon bonds.
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound has a sulfonamide group, which imparts different biological activities, such as enzyme inhibition.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVMFFBGUGQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)
![3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2892269.png)
![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)


![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)
![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)
![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)


![10-(2,5-dimethylbenzenesulfonyl)-7-(thiomorpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2892281.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892282.png)


